
7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H4BrF2NO2 It is characterized by the presence of bromine, fluorine, and carboxylic acid functional groups attached to an isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the isoquinoline ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted isoquinoline derivatives
- Oxidized or reduced isoquinoline compounds
- Biaryl compounds from coupling reactions
Aplicaciones Científicas De Investigación
7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 7-Bromoisoquinoline
- 5,6-Difluoroisoquinoline
- Isoquinoline-1-carboxylic acid
Comparison: 7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid is unique due to the simultaneous presence of bromine, fluorine, and carboxylic acid groups on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, making it more effective in biological systems.
Propiedades
Fórmula molecular |
C10H4BrF2NO2 |
|---|---|
Peso molecular |
288.04 g/mol |
Nombre IUPAC |
7-bromo-5,6-difluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO2/c11-6-3-5-4(7(12)8(6)13)1-2-14-9(5)10(15)16/h1-3H,(H,15,16) |
Clave InChI |
QTSQVRACUQMFSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


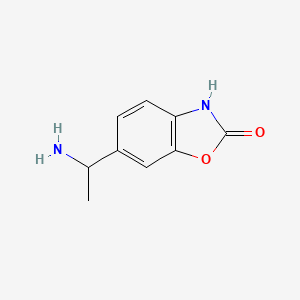
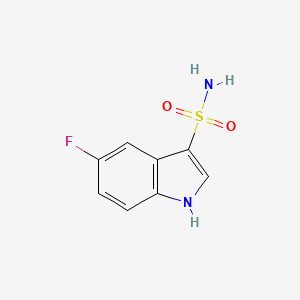

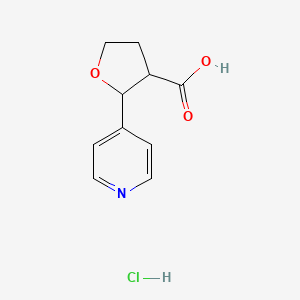

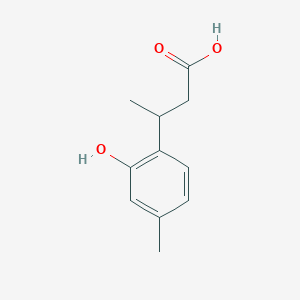
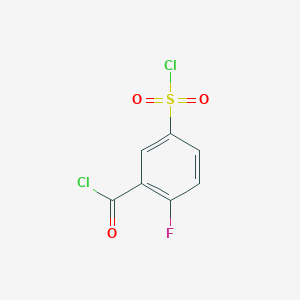
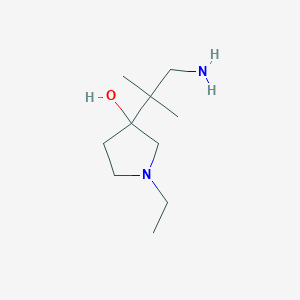
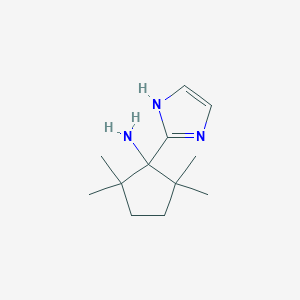

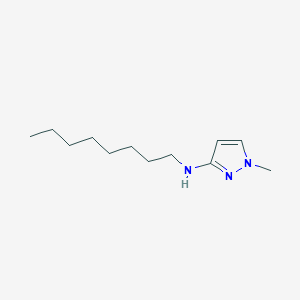
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)

